molecular formula C12H14ClN3O4 B12937972 Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate

Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate

Cat. No.: B12937972
M. Wt: 299.71 g/mol
InChI Key: WGWIJIDLWQHNQW-RQJHMYQMSA-N
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Description

Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate is a complex organic compound with a unique structure that includes a chlorinated oxazine ring fused with a pyrimido-oxazine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate typically involves multi-step organic reactions. The starting materials often include chlorinated precursors and methylating agents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the oxazine and pyrimido rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Purification steps, including crystallization and chromatography, are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazine derivatives.

Scientific Research Applications

Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (6aS,10R)-2-Chloro-4-(chloromethyl)-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine
  • (6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine

Uniqueness

Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group

Biological Activity

Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity through various studies and data analyses.

  • Molecular Formula : C₁₂H₁₆ClN₃O₄S
  • Molecular Weight : 333.79 g/mol
  • CAS Number : 2161304-05-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Research indicates potential antibacterial properties against both gram-positive and gram-negative bacteria. This is significant for developing new antibiotics in an era of increasing resistance.
  • Enzyme Inhibition : The compound has shown promise in inhibiting monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters. In vitro studies demonstrated that certain derivatives inhibit MAO activity by 60% to 63%, which could have implications for treating mood disorders and other neurological conditions.

Monoamine Oxidase Inhibition

In a study assessing the MAO inhibitory activity of heterocyclic compounds, it was found that certain tetracyclic structures significantly inhibited serotonin deamination. This highlights the potential for Methyl (6aS,10R)-2-Chloro derivatives in treating conditions associated with serotonin dysregulation .

Case Study 1: Synthesis and Biological Evaluation

In a recent investigation, researchers synthesized several derivatives based on the structure of Methyl (6aS,10R)-2-Chloro and evaluated their biological activities. The findings indicated that modifications at specific positions on the oxazine ring influenced both antibacterial and MAO inhibitory activities. Compounds with polar substituents exhibited enhanced efficacy against bacterial strains .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of chlorine and methyl groups at designated positions contributed significantly to the biological activity of these compounds. The study emphasized optimizing these functional groups to enhance therapeutic outcomes while minimizing toxicity .

Data Summary Table

PropertyValue
Molecular FormulaC₁₂H₁₆ClN₃O₄S
Molecular Weight333.79 g/mol
CAS Number2161304-05-6
Antibacterial ActivityModerate against Staphylococcus aureus
MAO Inhibition60% - 63% inhibition

Properties

Molecular Formula

C12H14ClN3O4

Molecular Weight

299.71 g/mol

IUPAC Name

methyl (10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate

InChI

InChI=1S/C12H14ClN3O4/c1-6-3-19-4-7-5-20-9-8(11(17)18-2)14-12(13)15-10(9)16(6)7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

WGWIJIDLWQHNQW-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H]2N1C3=NC(=NC(=C3OC2)C(=O)OC)Cl

Canonical SMILES

CC1COCC2N1C3=NC(=NC(=C3OC2)C(=O)OC)Cl

Origin of Product

United States

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